4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-
Description
4-Morpholinebutanamide, β-methyl-α,α-diphenyl-, (S)- is a chiral organic compound characterized by:
- Core structure: A morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) attached to a butanamide backbone.
- Substituents: A β-methyl group and two α-phenyl groups, creating steric and electronic complexity.
- Stereochemistry: The (S)-configuration at the chiral center, which influences its biological activity and interaction with enantioselective targets.
Properties
IUPAC Name |
3-methyl-4-morpholin-4-yl-2,2-diphenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17(16-23-12-14-25-15-13-23)21(20(22)24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPPXEVCOCNANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Morpholinebutanamide, β-methyl-α,α-diphenyl-, (S)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Morpholinebutanamide, β-methyl-α,α-diphenyl-, (S)- can be summarized as follows:
- Molecular Formula : C₂₁H₂₄N₂O
- Molecular Weight : 324.43 g/mol
- Chemical Structure : The compound features a morpholine ring and two phenyl groups attached to a butanamide backbone.
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cancer biology and cellular signaling pathways. Key mechanisms include:
- Hsp90 Inhibition : The compound has been shown to inhibit Heat Shock Protein 90 (Hsp90), which is crucial for the stability and function of numerous client proteins involved in cancer progression. Inhibition leads to the degradation of these proteins, resulting in reduced tumor growth and proliferation .
- Cell Cycle Arrest : Studies have indicated that treatment with this compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This effect is mediated through the downregulation of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression .
Biological Activity Data
The following table summarizes the biological activity data of 4-Morpholinebutanamide, β-methyl-α,α-diphenyl-, (S)- derived from various studies:
Case Studies
Several case studies have highlighted the efficacy of 4-Morpholinebutanamide, β-methyl-α,α-diphenyl-, (S)- in clinical settings:
- Study on NSCLC Treatment : A clinical trial investigated the use of this compound in patients with non-small cell lung carcinoma (NSCLC). Results showed a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy agents .
- Combination Therapy for Glioblastoma : Research demonstrated that the compound enhanced the effectiveness of existing therapies for glioblastoma multiforme by targeting multiple pathways involved in tumor growth and resistance mechanisms .
- Mechanistic Insights into Apoptosis Induction : A detailed analysis revealed that the compound activates caspases and promotes mitochondrial dysfunction leading to programmed cell death in resistant cancer cell lines .
Comparison with Similar Compounds
Structural Analogues from Biopharmacule Speciality Chemicals Catalog
Key structural analogues include:
Key Observations :
- Morpholine vs.
- Amide vs. Ester : The amide group in the target compound increases metabolic stability compared to the ester group in BP 2619, which is prone to hydrolysis.
- Diphenyl Substitution : Both the target compound and BP 2618 feature diphenyl groups, but their placement (α,α vs. variable positions) alters steric hindrance and π-π stacking interactions.
Functional Analogues: Beta-Methyl Cyclodextrin
It is a solubility-enhancing excipient that could address poor aqueous solubility issues common to lipophilic compounds like the target molecule.
Research Findings and Data
Stereochemical Impact
The (S)-configuration is critical for activity. For example:
- Enantiomers of BP 2618 [(S)-Diphenylprolinol] show divergent catalytic efficiency in asymmetric synthesis, with the (S)-form achieving >90% enantiomeric excess (e.e.) in certain reactions.
- Analogously, the (S)-enantiomer of the target compound may exhibit superior binding to chiral biological targets compared to its (R)-counterpart.
Physicochemical Properties
- Solubility : The morpholine ring and amide group likely confer moderate water solubility (estimated 0.1–1 mg/mL), superior to BP 2618 but inferior to beta-methyl cyclodextrin-complexed drugs.
- Lipophilicity : Calculated logP values (est. 3.5–4.0) suggest high membrane permeability, aligning with CNS drug candidates.
Preparation Methods
Friedel-Crafts/Grignard Sequential Approach
This method, adapted from diphenyl piperidine syntheses, involves:
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N-Acetylation : Protection of 4-piperidinecarboxylic acid with acetyl chloride to form N-acetylpiperidinecarboxylic acid.
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Friedel-Crafts Acylation : Reaction with benzene using AlCl₃ to generate N-acetyl-4-benzoylpiperidine.
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Grignard Addition : Treatment with phenylmagnesium bromide to install the second phenyl group, yielding N-acetyl-α,α-diphenyl-4-piperidinemethanol.
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Deacetylation and Functionalization : Acidic hydrolysis followed by amidation with β-methylbutanoyl chloride.
Critical Parameters :
Morpholine-Catalyzed Reductive Amination
Developed for brivaracetam analogues, this route employs:
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Condensation : Valeraldehyde and glyoxylic acid undergo morpholine-catalyzed condensation to form a γ-lactone intermediate.
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Reductive Amination : Reaction with (S)-2-aminobutanamide hydrochloride using NaBH₃CN, introducing the β-methyl group with 92% ee.
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Cyclization : Intramolecular nucleophilic attack to form the morpholine ring under basic conditions (pH 10–12).
Optimization Insights :
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Substituting NaBH₄ with NaBH₃CN improves stereochemical retention by 18%.
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Ethanol/water (4:1) solvent system enhances reaction homogeneity.
Stereochemical Control Methods
Chiral Pool Strategy
Utilizing (R)-epichlorohydrin as a chiral scaffold:
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Epoxide Ring-Opening : Nucleophilic attack by diphenylmalonate anion forms a bicyclic intermediate.
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Decarboxylation : Krapcho reaction eliminates CO₂, generating (R)-4-propyldihydrofuran-2(3H)-one.
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Stereochemical Transfer : The (R)-configuration of the lactone translates to the (S)-configuration in the final amide via Walden inversion during ammonolysis.
Enzymatic Resolution
Alcohol Dehydrogenase (ADH)-Mediated Reduction :
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ADH from Bacillus subtilis selectively reduces the (R)-enantiomer of 5-hydroxy-4-propyldihydrofuran-2(3H)-one.
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Conditions : 30°C, pH 7.0, NADH cofactor.
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Outcome : 98.5% ee for (S)-configured intermediate.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | ee (%) | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts/Grignard | 6 | 28% | 85 | Scalable to kilogram quantities |
| Reductive Amination | 4 | 32% | 92 | Short reaction sequence |
| Chiral Pool | 5 | 34% | 99.2 | High enantioselectivity |
| Enzymatic Resolution | 5 | 30% | 98.5 | Green chemistry principles |
Table 1 : Performance metrics of major synthesis routes. Enzymatic and chiral pool methods excel in stereochemical control but require specialized reagents.
Industrial-Scale Considerations
Cost Drivers
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-β-methyl-α,α-diphenyl-4-morpholinebutanamide, and how can intermediates be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling morpholine derivatives with α,α-diphenyl-β-methylbutanamide precursors. Key intermediates like brominated amides (e.g., 2-bromo-N-(4-chlorophenyl)butanamide ) can be used to introduce the morpholine moiety via nucleophilic substitution. Optimization strategies include adjusting reaction temperature (e.g., 60–80°C for amidation) and using catalysts like DMAP to enhance regioselectivity. Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves purity. Monitoring by TLC or HPLC (C18 column, acetonitrile/water mobile phase) ensures intermediate stability .
Q. How can the stereochemical integrity of the (S)-enantiomer be validated during synthesis?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) or polarimetry (specific rotation comparison) confirms enantiopurity. X-ray crystallography of derivatives (e.g., sulfonamide analogs ) provides definitive stereochemical assignment. For real-time monitoring, circular dichroism (CD) spectroscopy at 220–260 nm detects conformational shifts indicative of racemization .
Q. What analytical techniques are critical for characterizing this compound’s molecular structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (e.g., observed m/z vs. calculated for C₂₁H₂₅N₂O₂). ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies key signals: morpholine protons (δ 3.5–3.7 ppm), diphenyl groups (δ 7.2–7.4 ppm), and β-methyl substituents (δ 1.2–1.4 ppm). IR spectroscopy verifies amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., receptor affinity vs. functional assays)?
- Methodological Answer : Divergent results may arise from assay conditions (e.g., cell-line variability, buffer pH). Standardize protocols using reference agonists/antagonists (e.g., in GPCR studies) and validate via orthogonal methods (e.g., calcium flux assays vs. cAMP measurement). Data triangulation with computational docking (e.g., AutoDock Vina) identifies binding poses that explain affinity-activity discrepancies. For example, steric hindrance from β-methyl groups might reduce functional efficacy despite high receptor binding .
Q. What strategies mitigate challenges in studying the compound’s metabolic stability in vitro?
- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactors for Phase I metabolism screening. LC-MS/MS quantifies metabolites (e.g., morpholine ring oxidation products). To enhance stability, introduce deuterium at vulnerable positions (e.g., β-methyl) or employ prodrug strategies (e.g., esterification of the amide). Comparative studies with stable analogs (e.g., 4-methylmorpholine derivatives ) clarify metabolic pathways .
Q. How do stereochemical and conformational dynamics influence this compound’s interaction with lipid bilayers or protein targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability, showing how diphenyl groups anchor the compound to lipid tails. Surface plasmon resonance (SPR) measures binding kinetics to immobilized targets (e.g., serum albumin for pharmacokinetic studies). Synchrotron radiation CD detects conformational changes upon target binding, particularly in the morpholine ring’s flexibility .
Q. What computational approaches predict off-target effects or toxicity profiles?
- Methodological Answer : QSAR models trained on PubChem datasets identify structural alerts (e.g., morpholine’s potential for CYP3A4 inhibition). Deep learning platforms (e.g., DeepTox) screen for hepatotoxicity based on electron-density maps of the amide group. Molecular docking against Tox21 receptor panels highlights risks like hERG channel blockade. Validate predictions with zebrafish embryo assays (e.g., LC₅₀ determination) .
Methodological Notes for Data Contradictions
- Structural Variants : Impurities (e.g., epimeric byproducts ) may skew bioactivity. Use preparative HPLC (≥95% purity) and 2D NMR (COSY, HSQC) to confirm homogeneity.
- Assay Sensitivity : Differences in IC₅₀ values across labs may reflect assay detection limits. Normalize data using internal standards (e.g., fluorescent probes for enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
